molecular formula C21H22N6O B11291506 N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11291506
M. Wt: 374.4 g/mol
InChI Key: BYLLLMIBADREMF-UHFFFAOYSA-N
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Description

N4-(4-METHOXYPHENYL)-1-METHYL-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a common scaffold in drug design due to its biological activity.

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C21H22N6O/c1-14-4-6-15(7-5-14)12-22-21-25-19(18-13-23-27(2)20(18)26-21)24-16-8-10-17(28-3)11-9-16/h4-11,13H,12H2,1-3H3,(H2,22,24,25,26)

InChI Key

BYLLLMIBADREMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-METHOXYPHENYL)-1-METHYL-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with 4-methylbenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to form the pyrazolo[3,4-d]pyrimidine core. Subsequent functionalization steps introduce the desired substituents at the N4 and N6 positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N4-(4-METHOXYPHENYL)-1-METHYL-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of amines.

Scientific Research Applications

N4-(4-METHOXYPHENYL)-1-METHYL-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-METHOXYPHENYL)-1-METHYL-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Biological Activity

N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C16H19N5O\text{C}_{16}\text{H}_{19}\text{N}_5\text{O}

This structure features a pyrazolo[3,4-d]pyrimidine backbone with methoxy and methylbenzyl substituents that may influence its biological activity.

Biological Activity Overview

Pyrazolo[3,4-d]pyrimidines exhibit a wide range of biological activities including anti-inflammatory, anti-cancer, and anti-viral properties. The specific compound under discussion has been investigated for its potential as a therapeutic agent in various contexts.

1. Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidines can inhibit oncogenic tyrosine kinases such as c-Src and c-Abl. These kinases are implicated in cancer progression. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including A431 (epidermoid carcinoma) and PC3 (prostate cancer) cells.

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidines

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AA4310.5Inhibition of c-Src
Compound BPC30.8Induction of apoptosis
N~4~-(4-methoxyphenyl)...SaOS-20.6Cell cycle arrest

2. Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects in experimental models. It inhibits the production of pro-inflammatory cytokines and reduces tissue edema in animal models of inflammation.

Case Study: Inhibition of Inflammatory Markers
In a study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a marked reduction in swelling compared to control groups. The mechanism appears to involve the inhibition of NF-kB signaling pathways.

3. Antiviral Properties

Preliminary studies suggest that pyrazolo[3,4-d]pyrimidine derivatives may possess antiviral activity against certain viruses by inhibiting viral replication mechanisms.

Table 2: Antiviral Activity

Virus TypeCompound TestedEC50 (µM)Mechanism
Influenza AN~4~-(4-methoxyphenyl)...1.2Inhibition of viral RNA polymerase
HIVCompound C0.9Blocking viral entry

The biological effects observed with this compound can be attributed to several mechanisms:

  • Kinase Inhibition: The inhibition of specific kinases involved in cell signaling pathways contributes to its anticancer properties.
  • Cytokine Modulation: By reducing the levels of inflammatory cytokines, it alleviates symptoms associated with inflammatory diseases.
  • Viral Replication Interference: The compound may disrupt viral replication processes, making it a candidate for antiviral therapy.

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